molecular formula C12H14O2 B058130 7-Methoxy-1-methyl-2-tetralone CAS No. 1204-23-5

7-Methoxy-1-methyl-2-tetralone

Cat. No. B058130
CAS RN: 1204-23-5
M. Wt: 190.24 g/mol
InChI Key: DYIWPPSNJSVFED-UHFFFAOYSA-N
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Description

Synthesis Analysis 7-Methoxy-1-methyl-2-tetralone is a compound of significant interest in organic chemistry due to its utility as a versatile intermediate for the preparation of biologically relevant molecules. Its synthesis involves efficient methods such as directed metallation followed by regioselective methylene oxidation, providing access to highly oxygenated tetralone analogs useful for constructing molecules of biological interest (Ghatak et al., 2003). Another synthesis approach is by bromination, reduction, and protection of commercially available 7-methoxy-α-tetralone, leading to its methylated derivative (Poon & Banerjee, 2009).

Molecular Structure Analysis The molecular structure of 7-methoxy-1-tetralone derivatives has been elaborated through X-ray analysis, revealing specific configurations such as the pyran ring adopting a boat form, and the fused six-membered ring taking a screw-boat form, indicating the compound's complex stereochemistry (Yu et al., 2005).

Chemical Reactions and Properties 7-Methoxy-1-tetralone undergoes various chemical reactions, including bromination, reduction, and protection, to yield key intermediates for further chemical synthesis. These reactions showcase the compound's reactivity and its potential as a building block in organic synthesis (Poon & Banerjee, 2009).

Physical Properties Analysis While specific studies on the physical properties of 7-Methoxy-1-methyl-2-tetralone such as melting point, boiling point, and solubility were not directly found, these properties can generally be inferred based on its structural analogs and are crucial for its handling and application in synthesis processes.

Chemical Properties Analysis The chemical properties of 7-Methoxy-1-methyl-2-tetralone, including its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its role as an intermediate in the synthesis of biologically active molecules, highlight its importance in synthetic organic chemistry. Its ability to undergo various transformations makes it a valuable compound for constructing complex molecules (Ghatak et al., 2003).

Scientific Research Applications

  • Synthesis of Analgesics

    7-Methoxy-1-tetralone is used as a precursor in the synthesis of analgesic compounds. For instance, derivatives of hexahydro-1H-3-benzazonine, synthesized from 7-methoxy-1-tetralone, have shown analgetic activity comparable to codeine (Shiotani, Kometani, & Mitsuhashi, 1975).

  • Anti-Cancer Properties

    A study on 7-Methoxy-1-tetralone (MT) revealed its potential in treating hepatocellular carcinoma (HCC). MT was found to suppress cell proliferation and migration in HCC cells, inducing apoptosis and affecting various signaling pathways (Wen et al., 2020).

  • Synthesis of Natural Products

    This compound is used as a starting material for synthesizing various natural products. For instance, it has been employed in the synthesis of diterpenes, sesquiterpenes, and other natural products, demonstrating its versatility as a building block in organic synthesis (Poon et al., 2008).

  • Pharmaceutical Applications

    In pharmaceutical chemistry, it serves as an intermediate for various drug syntheses. For example, it has been used in the synthesis of tetralone acid analogues of podophyllotoxin with antimitotic activity, highlighting its significance in developing new therapeutic agents (Shivakumar et al., 2014).

  • Methodological Improvements in Organic Synthesis

    Research has focused on developing efficient and practical methods for synthesizing 7-Methoxy-1-tetralone and its derivatives, indicating its importance in synthetic organic chemistry (Cabrera & Banerjee, 2010).

Safety And Hazards

The safety data sheet for 7-Methoxy-1-methyl-2-tetralone indicates that it may cause skin and eye irritation. In case of contact, it is recommended to wash off with soap and plenty of water. If inhaled or ingested, medical attention should be sought .

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

properties

IUPAC Name

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIWPPSNJSVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305388
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1-methyl-2-tetralone

CAS RN

1204-23-5
Record name 1-Methyl-7-methoxy-2-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dihydro-7-methoxy-4-methylnaphthalene (20.87 g) was dissolved in isopropanol (100 ml) and cooled in an ice bath. Monoperoxyphthalic acid magnesium salt (mmpp) (17 g) was added, then water (50 ml) was added and the mixture was stirred at room temperature for 2 hours. When oxidation was complete, the product mixture was hydrolyzed with aqueous NaHCO3, partially evaporated and extracted with ethylacetate. The latter extract was washed with brine and evaporated. The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml), and heated to reflux under N2 atmosphere for 3 hours, cooled and neutralized with NaHCO3. After partial evaporation, the residue was extracted with ethylacetate, washed with brine, dried over MgSO4 and evaporated. The product was purified on a silica gel column using a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5). The yield of the product was 16.2 g (71%).
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WJ RANUS JR - 1974 - search.proquest.com
… enamine followed by the addition of lithium amide to form the lithium salt of the enamine and then alkylated with methyl iodide yielded after hydrolysis 7-methoxy-1-methyl-2-tetralone in …
Number of citations: 3 search.proquest.com
FH Howell, DAH Taylor - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
THE Robinson ring-extension gives a good yield when applied to l-methyl-2-tetralones, and is a satisfactory way of making intermediate substances for the synthesis of several natural …
Number of citations: 30 pubs.rsc.org
T Matsumoto, I Tanaka, T Ohno, K Fukui - Chemistry Letters, 1973 - journal.csj.jp
12-Hydroxy-3-oxototara-1 ,8,11,13-tetraene (Ia) and its cis-isomer (Ib) were synthesized from 3-isopropylanisole (II) via 5-isopropyl-7-methoxy-1-methyl-2-tetralone (XV) by the route of C…
Number of citations: 5 www.journal.csj.jp
ME Kuehne - Journal of the American Chemical Society, 1961 - ACS Publications
… prepared by application of the Robinson ring-extension reaction to 7-methoxy-1-methyl-2-tetralone (VII). Similar preparations have since been re- …
Number of citations: 81 pubs.acs.org
CL Graham, FJ McQuillin - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… ethylaminopentan-3-one (1 8.4 g., 0- ll 7 mole) and methyl iodide (1 6-6 g., 0- 117 mole) was treated with freshly distilled 7-methoxy-1-methyl-2-tetralone (22.6 g., 0.1 17 mole) in dry …
Number of citations: 2 pubs.rsc.org
SC Welch, CP Hagan, JH Kim… - The Journal of Organic …, 1977 - ACS Publications
… H) previouslyprepared by Kuehne from 2,7-dimethoxynaphthalene via 7methoxy-1 -methyl-2-tetralone (8B).22,23 Reductive carbomethoxylation16 of enone 9B affords crystalline /9-…
Number of citations: 38 pubs.acs.org
DC Palmer, MJ Strauss - Chemical Reviews, 1977 - ACS Publications
The problems of prolonged physical pain and mental anguish, the efficacy of opiates in ameliorating these experiences, and the consequent difficulties of physical dependence and …
Number of citations: 154 pubs.acs.org
ME Freed, JR Potoski, EH Freed… - Journal of Medicinal …, 1973 - ACS Publications
… A solution of 238 g (2.14 mol)of K fezT-BuOH and 366 g (1.91 mol) of 7-methoxy- 1-methyl-2-tetralone in 1.3 1. of tertBuOH under N2 was stirred for 45 min. This solution was added …
Number of citations: 55 pubs.acs.org
WE Childers, MA Abou-Gharbia - ACS Medicinal Chemistry …, 2021 - ACS Publications
Beginning with opium itself, natural and synthetic opioids have been used as analgesics for over 8000 years and were likely abused as drugs of recreation for that long as well. However…
Number of citations: 11 pubs.acs.org
DDH Yang - 1951 - Smith College, Northampton, Mass.
Number of citations: 0

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